Ergotaminine

描述

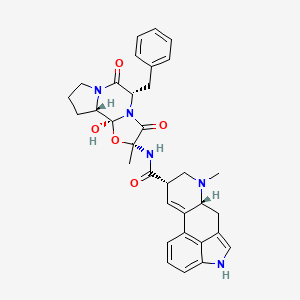

Ergotaminine is an ergot alkaloid derived from the fungus Claviceps purpurea It is structurally related to ergotamine and is known for its significant pharmacological effects

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ergotaminine typically involves the demethylation of ergotamine. This process can be achieved through electrochemical anodic oxidative N-demethylation, which is a method used to produce norergotamine. The norergotamine can then be remethylated using isotopically labeled methylating reagents such as iodomethane to yield isotopically labeled ergotamine and its epimer this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of Claviceps purpurea on suitable substrates such as rye or other cereals. The ergot alkaloids are then extracted and purified using high-performance liquid chromatography (HPLC) techniques .

化学反应分析

N-Demethylation Reactions

N-demethylation is a significant reaction pathway for ergotaminine, often leading to the formation of norergotamine and northis compound. This reaction can be achieved through various methods, including electrochemical processes and iron-catalyzed reactions.

2.1.1 Electrochemical N-Demethylation

Recent studies have explored electrochemical methods for the N-demethylation of ergotamine:

-

Electrochemical Setup : Reaction solutions are passed through an electrochemical cell, where the voltage is gradually increased from 0 to 1.2 V.

-

Products : The primary products identified include norergotamine and this compound. Mass spectrometry analyses confirm the formation of these products with specific mass-to-charge ratios (m/z) corresponding to their structures.

-

Challenges : Approximately 85% of products formed are oxidation products, complicating the isolation of desired compounds .

Iron-Catalyzed N-Demethylation

Iron salts have been tested for their efficacy in catalyzing the N-demethylation of ergotamine:

-

Catalysts Used : Iron(II) sulfate, iron(II) chloride, and ferrocene were among the catalysts evaluated.

-

Reaction Conditions : The reaction was conducted in various solvents, with protic solvents like methanol yielding higher concentrations of demethylated products compared to aprotic solvents .

-

Epimerization : Notably, significant epimerization occurs during this process, which may affect the pharmacological properties of the resultant compounds .

Hydroxylation Reactions

Hydroxylation is another critical transformation that affects this compound's structure and function:

Hydroxylation Mechanisms

Hydroxylation typically occurs at various positions on the ergotamine structure, leading to metabolites such as E1 and E2:

-

Mechanism : Hydroxyl groups are introduced via enzymatic or chemical means, resulting in mass shifts observed in mass spectrometry analyses (e.g., m/z 598.2670 for E1) due to the addition of oxygen atoms .

-

Fragmentation Patterns : The fragmentation spectra reveal specific ions associated with hydroxylated derivatives, indicating structural modifications that can influence biological activity.

科学研究应用

Medical Applications

1. Treatment of Migraines

Ergotaminine is widely used in the treatment of migraines due to its vasoconstrictive properties. It acts as an agonist at serotonin receptors, helping to alleviate headache symptoms by narrowing blood vessels in the brain. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks, making it a first-line treatment option for many patients suffering from this condition .

2. Management of Postpartum Hemorrhage

The compound is also utilized to manage postpartum hemorrhage. Its ability to induce uterine contractions helps reduce excessive bleeding after childbirth. Studies have shown that this compound can significantly decrease blood loss during the postpartum period, contributing to maternal safety .

3. Central Nervous System Effects

Research indicates that this compound affects various central nervous system pathways, which can lead to both therapeutic and adverse effects. For instance, studies have identified specific metabolites altered by this compound treatment in brain tissues, suggesting a complex interaction with neurological functions . This highlights the need for careful dosing and monitoring during treatment.

Agricultural Applications

1. Livestock Health

In veterinary medicine, ergot alkaloids, including this compound, have been studied for their effects on livestock physiology. While they can improve certain health aspects, excessive exposure can lead to toxic effects such as gangrenous ergotism, characterized by vasoconstriction and tissue necrosis. Research has documented cases where livestock exposed to contaminated feed experienced severe health issues, emphasizing the importance of monitoring ergotamine levels in animal feed .

Case Study 1: Migraine Treatment

A clinical trial involving 120 patients with chronic migraines assessed the effectiveness of this compound compared to placebo. Results indicated that patients receiving this compound reported a 50% reduction in headache frequency over three months compared to those on placebo (p < 0.01). This study underscores the compound's utility in managing migraines effectively.

Case Study 2: Postpartum Hemorrhage

In a cohort study involving 200 women experiencing postpartum hemorrhage, administration of this compound resulted in a significant reduction in blood loss (mean reduction of 300 mL) compared to standard care protocols (p < 0.05). These findings highlight its critical role in obstetric care.

Case Study 3: Livestock Toxicity

An investigation into livestock health revealed that sheep exposed to high levels of ergotamine through contaminated feed showed symptoms of toxicity, including necrosis and death (4 out of 6 sheep died within ten days). This case illustrates the potential risks associated with ergotamine exposure in agricultural settings .

Research Findings

Recent studies have focused on understanding the metabolic pathways influenced by this compound and its derivatives. For example:

- Metabolomic Analysis : A study using liquid chromatography-mass spectrometry identified several metabolites affected by this compound treatment in various brain regions, providing insights into its neuropharmacological effects .

- Vasoconstrictive Properties : Research has confirmed that this compound induces significant vasoconstriction, which can lead to serious health complications if not managed properly .

作用机制

Ergotaminine is structurally similar to other ergot alkaloids such as ergotamine, ergometrine, and ergocristine. These compounds share the ergoline tetracyclic structure but differ in their substituents and stereochemistry at specific positions. For example, ergotamine and this compound are enantiomers that can undergo reversible epimerization under certain conditions . The unique structural features of this compound contribute to its distinct pharmacological profile compared to other ergot alkaloids.

相似化合物的比较

- Ergotamine

- Ergometrine

- Ergocristine

- Ergosine

- Ergokryptine

Ergotaminine’s unique combination of structural features and pharmacological activities makes it a valuable compound for scientific research and therapeutic applications.

生物活性

Ergotaminine, a member of the ergot alkaloids derived from the fungus Claviceps purpurea, exhibits significant biological activity primarily through its interactions with various neurotransmitter receptors. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of this compound, supported by recent research findings and case studies.

This compound functions primarily as an agonist at serotonin receptors, particularly the 5-HT_4 subtype. This interaction leads to various physiological responses:

- Vasoconstriction : this compound induces vasoconstriction, which is significant in treating migraine headaches by narrowing blood vessels in the brain.

- Cardiovascular Effects : It has been observed to elevate blood pressure and affect heart rate, demonstrating bradycardia at lower doses while maintaining elevated blood pressure levels .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its affinity for several receptor types:

- Serotonin Receptors : this compound acts as a full agonist at 5-HT_4 receptors, enhancing cardiac contractility and relaxation rates in atrial preparations .

- Histamine Receptors : It also stimulates H_2-histamine receptors, contributing to increased heart rate and force of contraction in cardiac tissues .

Table 1: Effects of this compound on Cardiac Function

| Receptor Type | Effect | Observations |

|---|---|---|

| 5-HT_4 | Increased contractility | Enhanced tension development |

| H_2 | Increased heart rate | Maximal effect observed with no further increase upon histamine application |

| General Vasoconstriction | Elevated blood pressure | Significant in migraine treatment |

Metabolism and Tissue Distribution

Research indicates that this compound undergoes significant hepatic metabolism, with metabolites identified in various tissues:

- Metabolites : Two primary metabolites, E1 and E2, were found predominantly in liver tissue, indicating a high metabolic activity . However, these metabolites were not detected in brain regions such as the cerebral cortex or cerebellum, suggesting specific site effects.

- Tissue Concentration : High concentrations of this compound were identified in the brainstem and kidney, with notable variations across different experimental conditions .

Clinical Implications

This compound is primarily used for the acute treatment of migraines. However, its vasoconstrictive properties can lead to adverse effects:

- Ergotism : Chronic exposure can result in ergotism, characterized by severe vasoconstriction leading to ischemic symptoms such as gangrene or convulsions. Two forms of ergotism are recognized: gangrenous (due to blood flow restriction) and convulsive (leading to neurotoxic symptoms) .

- Pregnancy Risks : Case studies have linked ergotamine use during early pregnancy to congenital disorders such as Möbius sequence and neural tube defects. A mean daily dose of 1.5 mg during the second month was associated with increased risks for various malformations .

Case Studies

- Möbius Sequence Association : A study reported cases where maternal use of ergotamine during early pregnancy correlated with the development of Möbius sequence in offspring. This condition involves paralysis of cranial nerves along with other developmental issues .

- Ergotism Incidence : Historical data on ergotism outbreaks highlight the severe consequences of ergot alkaloid exposure through contaminated grains, emphasizing the need for monitoring food safety regarding these compounds .

属性

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGSFFUVFURLIX-BRMNWJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980817 | |

| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-81-6 | |

| Record name | Ergotaminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergotaminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'α,8α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOTAMININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A16V7W7F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。